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Abstract
1-Chlorocarbonyl-2-imidazolidinone, also known by its synonym Ethyleneallophanoyl chloride,

is a highly valuable and reactive chemical intermediate. Its unique structure, combining a cyclic

urea moiety with an acyl chloride functional group, positions it as a critical building block in

synthetic organic chemistry. This guide provides an in-depth exploration of its synthesis, core

reactivity principles, and significant applications, with a particular focus on its role in the

development of pharmaceutical agents. We will delve into field-proven synthetic protocols,

explain the causality behind experimental choices, and present detailed safety and handling

procedures essential for laboratory practice. This document is intended for researchers,

medicinal chemists, and drug development professionals seeking to leverage this versatile

reagent in their synthetic endeavors.

Introduction and Strategic Importance
The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a

wide array of FDA-approved drugs and biologically active compounds.[1][2] Its prevalence

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b084142?utm_src=pdf-interest
https://www.mdpi.com/1420-3049/30/7/1415
https://www.mdpi.com/2073-4344/9/1/28
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


stems from its ability to engage in critical hydrogen bonding interactions and to serve as a rigid

core for orienting pharmacophoric elements. 1-Chlorocarbonyl-2-imidazolidinone emerges as a

key reagent for introducing this valuable moiety into target molecules.

As an acyl chloride, it provides a highly efficient electrophilic handle for coupling with a vast

range of nucleophiles. This reactivity is central to its primary application: the synthesis of

complex urea derivatives, which are themselves a cornerstone of modern pharmaceuticals.

This guide will illuminate the path from its synthesis to its strategic deployment in complex

molecule construction.

Physicochemical and Safety Profile
A thorough understanding of a reagent's properties and hazards is the foundation of safe and

effective experimentation.

Core Properties
The key physicochemical data for 1-Chlorocarbonyl-2-imidazolidinone and its related parent

structure are summarized below. It is important to distinguish between the activated acyl

chloride and the parent imidazolidinone ring.

Property
1-Chlorocarbonyl-3-
methylsulfonyl-2-
imidazolidinone*

2-Imidazolidinone (Parent
Compound)

Synonym

3-(Methylsulfonyl)-2-

oxoimidazolidine-1-carbonyl

chloride

Ethylene urea

CAS Number 41762-76-9 120-93-4[3]

Molecular Formula C₅H₇ClN₂O₄S[4] C₃H₆N₂O[3]

Molecular Weight 226.64 g/mol 86.09 g/mol [3]

Appearance Solid Solid

Melting Point 168-173 °C -

Solubility Reacts with water Soluble in water[5]
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Note: Data for the unsubstituted 1-Chlorocarbonyl-2-imidazolidinone is sparse; a common,

stable derivative is presented for reference. The reactivity principles remain identical.

Hazard Analysis and Safe Handling
As a reactive acyl chloride, this compound demands careful handling. The primary hazards are

associated with its corrosivity and reaction with moisture.

Hazard Category Description & Precautionary Measures

Corrosivity

Causes severe skin burns and eye damage

(H314). PPE: Wear chemical-resistant gloves

(e.g., nitrile), a lab coat, and chemical safety

goggles with a face shield.

Reactivity

Reacts violently with water and other

nucleophiles, releasing corrosive hydrogen

chloride (HCl) gas. Handling: Always handle in a

well-ventilated fume hood. Use anhydrous

solvents and inert atmosphere (e.g., nitrogen or

argon) techniques.

Inhalation

May cause respiratory irritation.[6] Control:

Avoid breathing dust or vapors. Ensure

engineering controls like fume hoods are

operational.[6]

Storage

Store in a cool, dry, well-ventilated area away

from incompatible materials such as water,

alcohols, and amines.[5] Keep the container

tightly sealed.

Disposal

Dispose of contents/container to an approved

waste disposal plant in accordance with local

regulations. Do not empty into drains.[5]
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The synthesis of 1-Chlorocarbonyl-2-imidazolidinone is a classic example of process chemistry

evolution, moving from highly hazardous reagents to safer, more manageable alternatives.

The Traditional Phosgene Approach
Historically, the synthesis involved the direct reaction of 2-imidazolidinone with phosgene

(COCl₂), a highly toxic and gaseous reagent.[7] While effective, the extreme hazards

associated with transporting and handling phosgene gas make this method undesirable in a

modern laboratory setting.

Field-Proven Protocol: In Situ Phosgene Generation
A significant advancement in both safety and practicality is the use of bis(trichloromethyl)

carbonate, commonly known as triphosgene, as a solid, stable phosgene equivalent.[7] This

crystalline solid is far easier and safer to handle and store than gaseous phosgene. In the

presence of a tertiary amine catalyst, it decomposes in situ to generate the required phosgene

in stoichiometric amounts, minimizing exposure risk.[7]

The causality behind this choice is rooted in risk mitigation. By generating the hazardous

reagent only as needed within the reaction vessel, we eliminate the dangers of storage and

transfer.
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Detailed Experimental Protocol: Synthesis via
Triphosgene
This protocol is a self-validating system designed for research-scale synthesis.

Vessel Preparation: Under an inert atmosphere of dry nitrogen, equip a flame-dried, three-

neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser

topped with a nitrogen inlet.
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Reagent Charging: Charge the flask with 2-imidazolidinone (1.0 eq) and anhydrous dioxane

or tetrahydrofuran (THF). Begin stirring to create a suspension.

Base Addition: Add triethylamine (1.1 eq) to the suspension.

Triphosgene Solution: In a separate dry flask, dissolve triphosgene (0.4 eq, as 1 mole of

triphosgene yields 3 moles of phosgene) in the same anhydrous solvent.

Controlled Addition: Transfer the triphosgene solution to the dropping funnel and add it

dropwise to the stirring imidazolidinone suspension over 30-60 minutes. Maintain the

temperature at 0-5 °C using an ice bath. Causality: Slow addition is critical to control the

exothermic reaction and the rate of phosgene generation.

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and stir overnight.

Work-up: A precipitate of triethylamine hydrochloride will form. Filter the reaction mixture

under inert atmosphere to remove the salt.

Isolation: Carefully concentrate the filtrate in vacuo. The resulting residue is the crude

product, which can be purified by recrystallization from a suitable solvent like acetone.[4]

Core Reactivity and Strategic Application in Drug
Synthesis
The synthetic utility of 1-Chlorocarbonyl-2-imidazolidinone is anchored in the high

electrophilicity of its acyl chloride carbon. It readily undergoes nucleophilic acyl substitution with

a wide variety of nucleophiles, most notably primary and secondary amines, to form stable urea

linkages.
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Application in the Synthesis of β-Lactam Antibiotics
This reagent and its derivatives are particularly important intermediates for the semi-synthesis

of advanced β-lactam antibiotics.[7] In this context, it is used to append complex side chains to

the core antibiotic scaffold (e.g., the 6-aminopenicillanic acid or 7-aminocephalosporanic acid

nucleus). The urea linkage formed is often critical for modulating the drug's antibacterial

spectrum, pharmacokinetic properties, and resistance to bacterial β-lactamase enzymes.

General Protocol: Amine Acylation to Form a Urea
This workflow demonstrates the compound's core function.

Setup: In a dry, nitrogen-flushed flask, dissolve the primary or secondary amine substrate

(1.0 eq) and a non-nucleophilic base like pyridine or diisopropylethylamine (DIEA) (1.2 eq) in

an anhydrous aprotic solvent (e.g., dichloromethane or THF).

Cooling: Cool the solution to 0 °C in an ice bath. Causality: This cooling step helps to

manage the exothermicity of the acylation and prevent side reactions.

Reagent Addition: Dissolve 1-Chlorocarbonyl-2-imidazolidinone (1.05 eq) in the same

anhydrous solvent and add it dropwise to the cooled amine solution.
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Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room

temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

Quenching & Work-up: Once complete, quench the reaction by adding a saturated aqueous

solution of sodium bicarbonate to neutralize the excess reagent and HCl byproduct.

Extraction: Transfer the mixture to a separatory funnel and extract the product into an

organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g.,

1M HCl), water, and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in

vacuo. The crude product can then be purified using column chromatography on silica gel.

Conclusion
1-Chlorocarbonyl-2-imidazolidinone is more than a mere chemical; it is a strategic tool for

molecular construction. Its value lies in its predictable and high-yielding reactivity, enabling the

reliable formation of urea linkages—a critical functional group in a multitude of therapeutic

agents. The evolution of its synthesis from hazardous phosgene to safer, solid equivalents like

triphosgene underscores the chemical industry's commitment to Green Chemistry principles

without sacrificing utility. For the medicinal chemist and drug development professional,

mastering the use of this reagent opens a direct and efficient pathway to complex molecular

targets, accelerating the discovery of new medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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